2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-
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Overview
Description
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- typically involves the iodination of a benzopyran derivative followed by the introduction of the 3-methyl-2-butenyl group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent alkylation with 3-methyl-2-butenyl bromide in the presence of a base like potassium carbonate completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to alter the double bonds in the 3-methyl-2-butenyl group.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Deiodinated or hydrogenated derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the 3-methyl-2-butenyl group may enhance its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: A methylated derivative with different biological activities.
2H-1-Benzopyran-2-one, 7-methoxy-: A methoxylated derivative known for its distinct chemical properties.
Coumarin: The parent compound of benzopyran derivatives, widely studied for its diverse applications.
Uniqueness
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of both an iodine atom and a 3-methyl-2-butenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
389087-00-7 |
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Molecular Formula |
C14H13IO3 |
Molecular Weight |
356.15 g/mol |
IUPAC Name |
8-iodo-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H13IO3/c1-9(2)7-8-17-11-5-3-10-4-6-12(16)18-14(10)13(11)15/h3-7H,8H2,1-2H3 |
InChI Key |
AQJIWMQFKSREFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)I)C |
Origin of Product |
United States |
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